molecular formula C19H21BrClN3O B2386485 N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide CAS No. 1024419-13-3

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2386485
CAS No.: 1024419-13-3
M. Wt: 422.75
InChI Key: AQKDJOLHIQERAR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-bromo-3-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazinyl)-N-(4-bromophenyl)formamide
  • (4-(3-Methylphenyl)piperazinyl)-N-(4-chlorophenyl)formamide

Uniqueness

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and bromo substituents. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O/c1-13-3-4-15(21)12-18(13)23-7-9-24(10-8-23)19(25)22-16-5-6-17(20)14(2)11-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDJOLHIQERAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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